
4-(Difluoromethoxy)-5-fluoro-3,3'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethoxy)-5-fluoro-3,3’-bipyridine is a chemical compound that belongs to the class of bipyridines, which are characterized by the presence of two pyridine rings This compound is of interest due to its unique structural features, which include the presence of difluoromethoxy and fluoro substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-5-fluoro-3,3’-bipyridine typically involves multiple steps, starting from commercially available precursors. One common approach is to use a difluoromethylation reaction, where a difluoromethyl group is introduced into the molecule. This can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base like potassium carbonate . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, continuous flow processes are often employed to enhance efficiency and scalability. These methods involve the use of specialized reactors that allow for precise control over reaction parameters, such as temperature, pressure, and flow rates . This approach minimizes the risk of side reactions and ensures consistent product quality.
化学反応の分析
Types of Reactions
4-(Difluoromethoxy)-5-fluoro-3,3’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of a catalyst or under microwave irradiation to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted bipyridines with different functional groups .
科学的研究の応用
4-(Difluoromethoxy)-5-fluoro-3,3’-bipyridine has several scientific research applications, including:
作用機序
The mechanism of action of 4-(Difluoromethoxy)-5-fluoro-3,3’-bipyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluoro substituents can enhance the compound’s binding affinity and selectivity for these targets. This interaction can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .
類似化合物との比較
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: This compound shares the difluoromethoxy group but differs in its isocyanate functional group, which imparts different reactivity and applications.
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: This compound has a similar difluoromethoxy group but is structurally different due to the presence of a benzoic acid moiety.
Uniqueness
4-(Difluoromethoxy)-5-fluoro-3,3’-bipyridine is unique due to its bipyridine core structure combined with the difluoromethoxy and fluoro substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H7F3N2O |
|---|---|
分子量 |
240.18 g/mol |
IUPAC名 |
4-(difluoromethoxy)-3-fluoro-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H7F3N2O/c12-9-6-16-5-8(10(9)17-11(13)14)7-2-1-3-15-4-7/h1-6,11H |
InChIキー |
UPARGWXNIGIUNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2OC(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






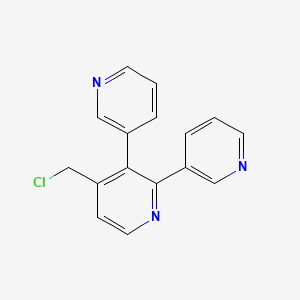
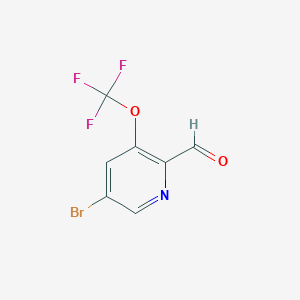
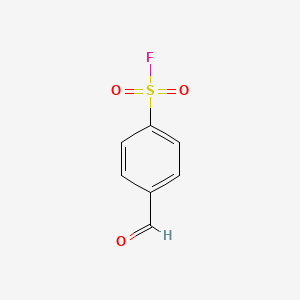

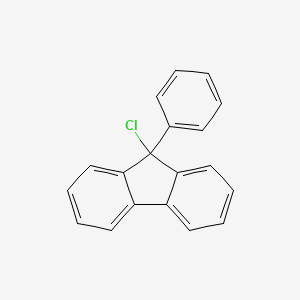
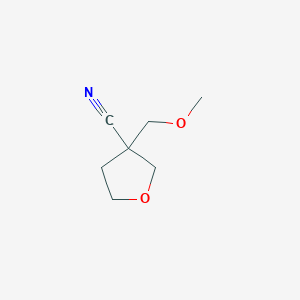
![6-(Trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B13153053.png)
![4',5-Difluoro-[1,1'-biphenyl]-2-ol](/img/structure/B13153056.png)

![Methyl 7-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B13153071.png)
